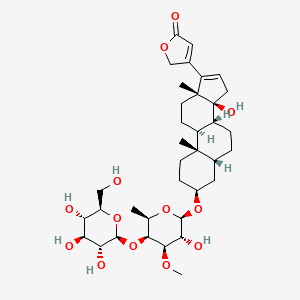

16-Anhydro Digitalin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-Anhydro Digitalin is a cardiac glycoside with a 16-dehydroisosyringyl aglycone structure . Cardiac glycosides are a class of organic compounds known for their ability to increase the force of contraction of the heart muscle, making them valuable in the treatment of heart conditions such as congestive heart failure and arrhythmias .

Métodos De Preparación

The synthesis of 16-Anhydro Digitalin involves several steps, typically starting from naturally occurring digitalis glycosidesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

16-Anhydro Digitalin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products depending on the degree of oxidation and the presence of other functional groups .

Aplicaciones Científicas De Investigación

16-Anhydro Digitalin has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of cardiac glycosides.

Biology: It is used to investigate the biological effects of cardiac glycosides on cellular processes and signaling pathways.

Medicine: It is studied for its potential therapeutic effects in treating heart conditions and other diseases.

Industry: It is used in the development of new drugs and therapeutic agents.

Mecanismo De Acción

16-Anhydro Digitalin exerts its effects by inhibiting the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations. This increase in calcium promotes the activation of contractile proteins such as actin and myosin, enhancing the force of heart muscle contractions . Additionally, it affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparación Con Compuestos Similares

16-Anhydro Digitalin is similar to other cardiac glycosides such as digitoxin and digoxin. it has a unique 16-dehydroisosyringyl aglycone structure that distinguishes it from these compounds . This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic advantages or disadvantages .

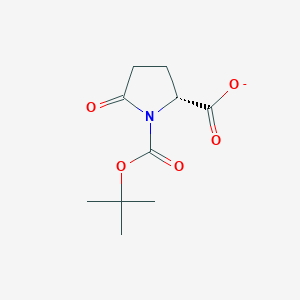

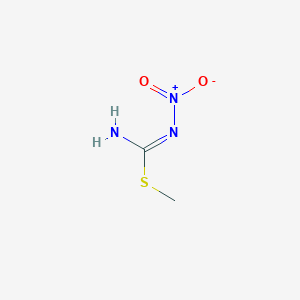

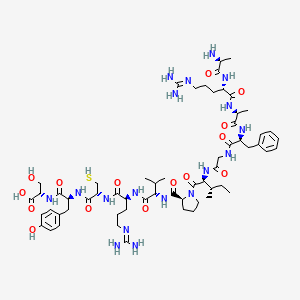

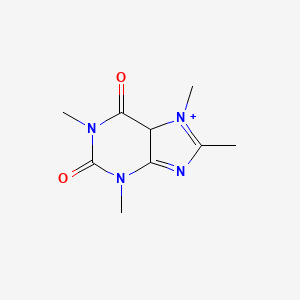

Similar compounds include:

Propiedades

Fórmula molecular |

C36H54O13 |

|---|---|

Peso molecular |

694.8 g/mol |

Nombre IUPAC |

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H54O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h9,13,17,19-20,22-24,26-33,37,39-43H,5-8,10-12,14-16H2,1-4H3/t17-,19-,20+,22+,23-,24-,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |

Clave InChI |

ZDSODPJBPQPOSB-KWSNVAPDSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)

![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)

![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)

![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)